molecular formula C23H27ClF3N5O5 B12404422 Parp7-IN-12

Parp7-IN-12

Cat. No.: B12404422
M. Wt: 545.9 g/mol
InChI Key: IKONORYVINLXHN-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parp7-IN-12 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family, which plays a crucial role in various cellular processes, including DNA repair, gene expression regulation, and cell death. Inhibition of PARP7 has shown potential in cancer therapy by restoring type I interferon signaling and inducing antitumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp7-IN-12 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, reagents, and reaction conditions to ensure high yield and purity. Process optimization also focuses on minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Parp7-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further purified and characterized to ensure their suitability for biological testing .

Scientific Research Applications

Parp7-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

Parp7-IN-12 exerts its effects by selectively inhibiting the activity of PARP7. This inhibition leads to the restoration of type I interferon signaling, which plays a crucial role in the immune response against tumors. The molecular targets of this compound include PARP7 itself and various downstream signaling molecules involved in the interferon pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Parp7-IN-12

This compound stands out due to its high selectivity and potency for PARP7, making it a valuable tool for studying the specific role of PARP7 in various biological processes. Its unique chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .

Properties

Molecular Formula

C23H27ClF3N5O5

Molecular Weight

545.9 g/mol

IUPAC Name

4-[(2S)-1-[3-[(11R)-5-chloro-6-methyl-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2,4,6-trien-13-yl]-3-oxopropoxy]propan-2-yl]oxy-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C23H27ClF3N5O5/c1-13(37-17-10-29-30-22(34)19(17)23(25,26)27)12-35-7-4-18(33)31-5-6-32-15(11-31)3-8-36-20-14(2)16(24)9-28-21(20)32/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,30,34)/t13-,15+/m0/s1

InChI Key

IKONORYVINLXHN-DZGCQCFKSA-N

Isomeric SMILES

CC1=C2C(=NC=C1Cl)N3CCN(C[C@H]3CCO2)C(=O)CCOC[C@H](C)OC4=C(C(=O)NN=C4)C(F)(F)F

Canonical SMILES

CC1=C2C(=NC=C1Cl)N3CCN(CC3CCO2)C(=O)CCOCC(C)OC4=C(C(=O)NN=C4)C(F)(F)F

Origin of Product

United States

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